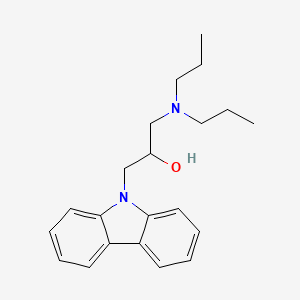

1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol

Description

Significance of Carbazole (B46965) Scaffolds in Advanced Chemical Research

The carbazole ring system, a tricyclic aromatic heterocycle, is a privileged structure found in numerous natural products and synthetic compounds. researchgate.net Its unique electronic properties, rigid planar structure, and capacity for functionalization have made it a versatile building block across various scientific disciplines. researchgate.netsrce.hr

In medicinal chemistry, a pharmacophore is the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The carbazole nucleus is widely recognized as a superior pharmacophoric moiety. researchgate.net Its fused-ring system is a key structural feature in many biologically active compounds, contributing to a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. researchgate.netnih.govnih.gov

The planar nature of the carbazole ring allows it to intercalate into DNA, a mechanism exploited in the design of anticancer agents. nih.gov Furthermore, its electron-rich character and ability to participate in hydrogen bonding and π-π stacking interactions make it an effective scaffold for designing inhibitors of various enzymes and receptors. nih.gov Several commercially available drugs, such as the beta-blocker Carvedilol (B1668590) and the anticancer agent Ellipticine, feature a carbazole core, underscoring its therapeutic importance. researchgate.net

The utility of carbazole extends far beyond medicine. Initially isolated from coal tar, the study of carbazole chemistry has evolved significantly, impacting materials science, electronics, and polymer chemistry. researchgate.net Carbazole derivatives are renowned for their excellent hole-transporting capabilities, thermal stability, and photophysical properties. globalresearchonline.net

These characteristics have led to their extensive use in the development of organic light-emitting diodes (OLEDs), where they function as host materials or charge transport layers, contributing to the efficiency of modern electronic displays. globalresearchonline.net Furthermore, carbazole-based polymers are explored for applications in photovoltaics, photorefractive materials, and as sensors, highlighting the interdisciplinary significance of this versatile scaffold. mdpi.comhellobio.com

Importance of Amino Alcohol Functionalities in Molecular Design

The amino alcohol motif, particularly the 1,2- or β-amino alcohol arrangement, is another structural fragment of immense importance in chemistry. It is a key constituent of numerous natural products, pharmaceuticals, and chiral auxiliaries. nih.govnih.gov

β-Amino alcohols are highly versatile intermediates in organic synthesis. nih.gov The presence of two adjacent, reactive functional groups—an amine and a hydroxyl group—allows for a wide range of chemical transformations. They serve as precursors for the synthesis of unnatural amino acids, chiral ligands for asymmetric catalysis, and complex heterocyclic systems. nih.govmdpi.com The synthesis of β-amino alcohols can be achieved through various methods, with the ring-opening of epoxides by amines being one of the most direct and common strategies. rcsb.org

The β-amino alcohol functionality is a common structural feature in a vast number of biologically active molecules. sigmaaldrich.com It is present in essential medicines like the β-blockers Propranolol and Salbutamol. This structural unit is also integral to sphingolipids, a class of lipids crucial for cell membrane structure and signaling, and is found in many alkaloids and antibiotics. nih.gov The ability of the amino and hydroxyl groups to form hydrogen bonds and coordinate with metal ions is often critical to the biological function of these complex molecules, enabling them to bind effectively to their protein or nucleic acid targets.

Rationale for Investigating 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol and Related Analogues

The rationale for designing and studying hybrid molecules like this compound stems from the goal of integrating the potent biological and electronic properties of the carbazole scaffold with the versatile and biologically significant amino alcohol functionality. Research into closely related carbazole amino alcohol analogues has provided compelling evidence for the potential of this molecular architecture.

Studies have shown that N-substituted carbazole amino alcohols exhibit significant antiproliferative activity against human tumor cell lines. nih.gov For example, analogues featuring different alkylamine chains have demonstrated IC₅₀ values in the single-digit micromolar range. nih.gov The proposed mechanism for this anticancer activity often involves the inhibition of topoisomerase I, an enzyme critical for DNA replication, leading to cell cycle arrest and apoptosis. nih.gov

Furthermore, this class of compounds has been investigated for other therapeutic applications. Novel carbazole amino alcohols have shown promise as dual antiplasmodial and antischistosomal agents, acting by inhibiting the formation of hemozoin, a crucial detoxification product for these parasites. The structure-activity relationship (SAR) studies in these series often explore variations in the substitution pattern on the carbazole ring and the nature of the amino group to optimize potency and selectivity. For instance, the length and branching of the alkyl chains on the nitrogen atom can significantly influence biological activity.

The specific compound, This compound , represents a distinct point in this chemical space. The dipropylamino group provides a specific lipophilicity and steric profile compared to other dialkylamino or cyclic amine analogues. Investigating this particular molecule and its relatives allows researchers to systematically map the SAR of carbazole-amino alcohol hybrids, contributing to the development of new therapeutic agents or functional materials.

Interactive Data Table: Biological Activities of Representative Carbazole Amino Alcohol Analogues

The following table summarizes the reported biological activities of several carbazole amino alcohol derivatives that are structurally related to this compound, illustrating the therapeutic potential of this compound class.

| Compound Name | Structure | Biological Activity | Target/Mechanism | Reference |

| 1-(Butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol | A 3,6-dichloro substituted carbazole linked to a butylamino propanol (B110389) side chain | Anticancer (HeLa cells) | Topoisomerase I inhibitor; Induces G2-phase cell-cycle arrest and apoptosis | nih.gov |

| 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol (Wiskostatin) | A 3,6-dibromo substituted carbazole linked to a dimethylamino propanol side chain | N-WASP inhibitor | Stabilizes the autoinhibited conformation of N-WASP | mdpi.com |

| 1-(1-Aminopropan-2-ol)carbazole Analogues | A carbazole core linked to a propanolamine (B44665) side chain with various amine substitutions | Antiplasmodial (Antimalarial) | Not specified | |

| Carbazole Amino Alcohol Derivative 7 | A carbazole core linked to a propanolamine side chain with a specific amine substitution | Antiplasmodial (Pf3D7 IC₅₀ = 0.248 μM) & Antischistosomal | Hemozoin formation inhibition |

Design Principles of Carbazole-Amino Alcohol Conjugates

The design of carbazole-amino alcohol conjugates is predicated on the principle of molecular hybridization, where two or more pharmacophoric units are covalently linked to create a new molecule with a potentially enhanced or novel biological activity profile. The core design principles for these hybrids, as exemplified by the structure of this compound, can be broken down as follows:

The Carbazole Moiety as an Anchor and Bioactive Component: The carbazole ring system in these hybrids serves multiple purposes. Its planar and aromatic nature allows for potential intercalation with DNA, a mechanism of action for some anticancer agents. rsc.org Furthermore, the carbazole nucleus can be readily substituted at various positions, allowing for the fine-tuning of its electronic and lipophilic properties to optimize target binding and pharmacokinetic characteristics. nih.gov

The synthesis of such hybrids often involves the reaction of a carbazole-containing epoxide with an appropriate amine, a versatile and efficient method for generating a library of derivatives with diverse amino substituents. nih.gov

Hypothesized Synergistic Effects of the Hybrid Structure

The conjugation of a carbazole scaffold with an amino alcohol chain is hypothesized to result in synergistic effects, where the combined action of the two moieties is greater than the sum of their individual effects. These potential synergies are a key driver for the synthesis and investigation of compounds like this compound.

One of the primary hypothesized synergistic effects is the enhancement of anticancer activity. Novel carbazole amino alcohols have been designed and synthesized as potential anticancer agents, with some compounds showing promising antiproliferative activity. nih.gov The carbazole moiety may contribute to cytotoxicity through mechanisms like DNA intercalation or topoisomerase inhibition, while the amino alcohol chain could enhance cellular uptake and target engagement. nih.gov For instance, certain carbazole amino alcohols have been shown to induce apoptosis and cell-cycle arrest in cancer cell lines. nih.gov

Another area of interest is the potential for these hybrids to act as antimicrobial agents. The carbazole nucleus is known to be a component of some antimicrobial compounds, and the amino group can enhance interactions with bacterial cell membranes. The combination of these features in a single molecule could lead to potent and broad-spectrum antimicrobial activity.

Furthermore, the fluorescent properties inherent to the carbazole ring system open up possibilities for their use as probes in biological imaging. rsc.orgnih.gov The amino alcohol chain can be modified to include specific targeting ligands, allowing for the visualization of particular cellular components or processes.

| Structural Component | Hypothesized Contribution |

| Carbazole Moiety | - DNA Intercalation- Topoisomerase Inhibition- Aromatic Stacking Interactions- Fluorescent Properties |

| Propan-2-ol Linker | - Hydrogen Bonding- Conformational Flexibility- Spacer between Pharmacophores |

| Dipropylamino Group | - Modulation of Basicity and pKa- Influence on Solubility and Lipophilicity- Interactions with Biological Targets |

Structure

3D Structure

Properties

IUPAC Name |

1-carbazol-9-yl-3-(dipropylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O/c1-3-13-22(14-4-2)15-17(24)16-23-20-11-7-5-9-18(20)19-10-6-8-12-21(19)23/h5-12,17,24H,3-4,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEQTENZBXONEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201239951 | |

| Record name | α-[(Dipropylamino)methyl]-9H-carbazole-9-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201239951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806001 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

253449-05-7 | |

| Record name | α-[(Dipropylamino)methyl]-9H-carbazole-9-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253449-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[(Dipropylamino)methyl]-9H-carbazole-9-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201239951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 1 9h Carbazol 9 Yl 3 Dipropylamino Propan 2 Ol Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

A ¹H NMR spectrum of 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol would be expected to show distinct signals corresponding to the protons of the carbazole (B46965) ring system, the propan-2-ol backbone, and the dipropylamino group. The aromatic protons of the carbazole moiety would likely appear in the downfield region (typically δ 7.0-8.5 ppm). The protons of the propan-2-ol chain, including the methine proton adjacent to the hydroxyl group and the methylene protons, would resonate in the midfield region. The propyl groups of the dipropylamino substituent would exhibit signals in the upfield region of the spectrum.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Carbazole Aromatic-H | |||

| Carbazole Aromatic-H | |||

| Carbazole Aromatic-H | |||

| Carbazole Aromatic-H | |||

| CH(OH) | |||

| N-CH₂ (propanol) | |||

| N-CH₂ (propyl) | |||

| CH₂ (propyl) | |||

| CH₃ (propyl) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The carbazole ring would display a set of signals in the aromatic region (typically δ 110-140 ppm). The carbons of the propan-2-ol backbone and the dipropylamino groups would appear at higher field.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

|---|---|

| Carbazole Quaternary-C | |

| Carbazole Aromatic-CH | |

| Carbazole Aromatic-CH | |

| Carbazole Aromatic-CH | |

| Carbazole Aromatic-CH | |

| C(OH) | |

| N-C (propanol) | |

| N-C (propyl) | |

| C (propyl) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques would be essential for the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to establish the connectivity within the propan-2-ol and dipropylamino fragments.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for connecting the different structural fragments, such as linking the propanol (B110389) chain to the carbazole nitrogen.

Nitrogen-15 NMR Spectroscopy for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, could provide direct information about the electronic environment of the two nitrogen atoms in the molecule—the one in the carbazole ring and the tertiary amine nitrogen.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Table 3: Hypothetical ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|

Further fragmentation analysis (MS/MS) could provide structural details by showing characteristic losses, such as the loss of water or cleavage of the side chains.

Computational and Theoretical Investigations of 1 9h Carbazol 9 Yl 3 Dipropylamino Propan 2 Ol

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For carbazole (B46965) derivatives, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine various electronic and geometric parameters.

These calculations can predict the optimized molecular geometry, bond lengths, bond angles, and dihedral angles. For instance, in related carbazole structures, the planarity of the tricyclic carbazole ring system is a key feature that can be confirmed through DFT. The propanol (B110389) side chain's conformation can also be determined, which is crucial for understanding its interaction with other molecules.

Table 1: Illustrative Geometric Parameters from DFT Calculations (Note: The following data is hypothetical and for illustrative purposes only, as specific DFT data for 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol is not available.)

| Parameter | Value |

| Dihedral Angle (Benzene Rings) | ~2.25° |

| C-C-C-O Torsion Angle (Propanol Chain) | gauche (~-60°) |

| N-C (Carbazole-Propanol Link) Bond Length | ~1.45 Å |

Energy minimization and conformational analysis are critical for identifying the most stable three-dimensional arrangement of a molecule. For a flexible molecule like this compound, with its rotatable bonds in the side chain, multiple low-energy conformations may exist.

Computational methods can systematically explore the potential energy surface of the molecule to identify these stable conformers. This analysis helps in understanding how the molecule might present itself in different environments, which is particularly important for predicting its biological activity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically colored in shades of blue).

For a carbazole derivative, an MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the dipropylamino group, indicating these are sites susceptible to electrophilic attack. The aromatic carbazole ring would also exhibit regions of negative potential above and below the plane of the rings. Such maps are instrumental in understanding non-covalent interactions, such as hydrogen bonding.

Molecular Docking Studies on Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug design to predict the binding mode of a ligand to a protein's active site.

In the context of this compound, molecular docking could be used to predict its interactions with various biological targets. For example, carbazole derivatives have been investigated for their potential as antimicrobial agents. Docking studies could help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues of a target protein.

Table 2: Illustrative Docking Study Results (Note: The following data is hypothetical and for illustrative purposes only.)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Dihydrofolate Reductase | -8.5 | Tyr-31, Asp-27, Phe-34 |

| DNA Gyrase | -9.2 | Arg-76, Gly-77, Thr-165 |

Virtual screening involves the computational screening of large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were identified as a hit compound, computational methods could be used for lead optimization.

By modifying the structure of the initial compound in silico (e.g., by adding or removing functional groups) and then re-docking the new analogs, researchers can predict which modifications are likely to improve binding affinity and selectivity. This iterative process can accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a molecule such as this compound, MD simulations could provide significant insights into its conformational flexibility, intramolecular interactions, and behavior in a solution environment. Such studies would typically involve simulating the movement of every atom in the molecule over a period of nanoseconds to microseconds, governed by a specific force field.

The analysis of an MD trajectory for this compound would focus on several key aspects:

Dihedral Angle Analysis: The rotation around the single bonds within the propanolamine (B44665) linker connecting the rigid carbazole group and the flexible dipropylamino group would be a primary focus. This would reveal the preferred spatial arrangements (conformers) of the molecule.

Intramolecular Interactions: Simulations could identify and quantify transient intramolecular hydrogen bonds, particularly involving the hydroxyl group, and van der Waals interactions between the different moieties of the molecule.

Root-Mean-Square Fluctuation (RMSF): This analysis would pinpoint which parts of the molecule are the most mobile. It would be expected to show high flexibility in the terminal propyl chains of the dipropylamino group and relative rigidity in the carbazole ring system.

Despite the theoretical utility of this method, a thorough search of scientific literature and chemical databases reveals no published studies specifically detailing molecular dynamics simulations for this compound. While computational studies, such as Density Functional Theory (DFT), have been performed on other carbazole derivatives to optimize their geometry and calculate electronic properties, specific research into the conformational dynamics of this particular molecule using MD simulations is not available in the public domain. mdpi.comresearchgate.netnih.gov

Consequently, detailed research findings and data tables regarding its conformational flexibility from MD simulations cannot be provided.

Mechanistic Research on Biological Interactions of Carbazole Amino Alcohol Scaffolds

Enzyme Inhibition and Target Identification

The carbazole (B46965) amino alcohol scaffold has been identified as a versatile pharmacophore capable of interacting with a variety of enzymes crucial for cell function and survival. Research has focused on identifying specific molecular targets and elucidating the mechanisms by which these compounds exert their inhibitory effects.

Carbazole amino alcohols have been investigated as inhibitors of topoisomerases, enzymes that are critical for managing DNA topology during replication, transcription, and repair. Novel carbazole amino alcohol derivatives have demonstrated potent antiproliferative activity against human tumor cell lines. researchgate.net Mechanistic studies, including comet assays and molecular docking, suggest that these compounds act as topoisomerase I (topo I) poisons. researchgate.net They function by stabilizing the covalent complex formed between topoisomerase I and DNA, which leads to single-strand DNA breaks. researchgate.net This stabilization prevents the re-ligation of the DNA strand, ultimately inducing G2-phase cell-cycle arrest and apoptosis in cancer cells. researchgate.net While the primary focus has been on Topoisomerase I, the broader class of carbazole derivatives has also shown activity against Topoisomerase II, indicating a potential for dual inhibition. globalresearchonline.net

Table 1: Research Findings on Topoisomerase I Inhibition by Carbazole Amino Alcohols

| Compound Class | Target Enzyme | Proposed Mechanism of Action | Cellular Outcome |

|---|---|---|---|

| Carbazole Amino Alcohols | Topoisomerase I | Stabilization of the topo I-DNA cleavage complex, acting as a topo I poison. researchgate.net | Single-strand DNA damage, G2-phase cell-cycle arrest, Apoptosis. researchgate.net |

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the viability and development of protozoan parasites, making it a key therapeutic target. rjraap.comscbt.com Aminoalcohol-carbazoles have been identified as selective inhibitors of Hsp90 in Plasmodium falciparum (PfHsp90). researchgate.netscbt.com These compounds are thought to bind to a parasite-specific pocket within PfHsp90. researchgate.net For instance, the aminoalcohol carbazole designated 5B was found to have a high binding affinity for PfHsp90. researchgate.net The inhibition of PfHsp90 by this class of compounds correlates with their antimalarial activity, suggesting that their parasitic growth inhibition is achieved, at least in part, through this mechanism. researchgate.netscbt.com

Table 2: Research Findings on Hsp90 Inhibition by Aminoalcohol-Carbazoles

| Compound ID | Target Organism | Target Enzyme | Binding Affinity (Kd) | Cytotoxicity (IC50) |

|---|---|---|---|---|

| Aminoalcohol Carbazole 5B | Plasmodium falciparum | PfHsp90 | 28.1 µM researchgate.net | 82 nM researchgate.net |

In vitro enzyme activity assays and docking studies on certain novel carbazole derivatives containing a dihydrotriazine group suggested that their antimicrobial effect might be attributed to binding with dihydrofolate reductase. researchgate.net

During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin, a process that is a target for antimalarial drugs. nih.gov Novel carbazole aminoalcohols have been shown to be potent inhibitors of this heme polymerization process, also known as β-hematin formation. researchgate.net This activity is a key component of their antiplasmodial effects. researchgate.net The inhibition of heme polymerization disrupts the parasite's ability to detoxify the byproducts of hemoglobin digestion, leading to parasite death. While the direct inhibition of plasmepsin II by 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol is not explicitly detailed, interference with the downstream process of heme polymerization is a documented mechanism for related carbazole amino alcohols. researchgate.net

DNA methyltransferase 1 (DNMT1) is the enzyme primarily responsible for maintaining DNA methylation patterns after replication, a process frequently dysregulated in cancer. newcastle.edu.au Research into compounds with a 3-(9H-carbazol-9-yl) core structure has identified them as promising DNMT1 inhibitors. newcastle.edu.au Specifically, S-3-(1,3,6-trichloro-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid, a compound sharing the carbazole-9-yl moiety, exhibited significant inhibition of DNMT1. newcastle.edu.au Structure-activity relationship analyses indicate that substitutions on the carbazole ring can enhance this inhibitory activity. newcastle.edu.au

Table 3: Research Findings on DNMT1 Inhibition by Carbazole Derivatives

| Compound | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| S-3-(1,3,6-trichloro-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid (7t-S) | DNMT1 | 0.777 µM newcastle.edu.au |

| S-3-(3,6-di-tert-butyl-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid (7r-S) | DNMT1 | 8.147 µM newcastle.edu.au |

The large GTPase dynamin plays a crucial role in endocytosis and cytoskeletal regulation. Recent studies have revealed that carbazole-based compounds can act as inhibitors of dynamin GTPase activity. A compound closely related to the subject of this article, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol (also known as Wiskostatin), and its analogs have been identified as inhibitors of dynamin I. Further synthesis and testing of analogs led to the development of 1-(9H-carbazol-9-yl)-3-((4-methylbenzyl)amino)propan-2-ol, which proved to be a potent dynamin inhibitor. This indicates that the carbazole-propan-2-ol scaffold is a key structural feature for the modulation of dynamin's GTPase activity.

Table 4: Research Findings on Dynamin I Inhibition by Carbazole Amino Alcohols

| Compound | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| 1-(9H-carbazol-9-yl)-3-((4-methylbenzyl)amino)propan-2-ol (35) | Dynamin I | 1.0 ± 0.2 µM |

| 1-(9H-carbazol-9-yl)-3-((4-chlorobenzyl)amino)propan-2-ol (43) | Dynamin I | 1.0 ± 0.2 µM |

Molecular Mechanisms in Cellular Contexts

The cellular environment is a dynamic and intricate system, and the introduction of exogenous compounds such as carbazole amino alcohols can trigger a cascade of molecular events. Research into these interactions has uncovered several key mechanisms through which these scaffolds exert their biological effects.

Interference with Cytoskeleton Dynamics (Microtubule and Actin Networks)

The cytoskeleton, composed of a network of protein filaments including microtubules and actin, is crucial for maintaining cell shape, motility, and division. nih.gov Some carbazole derivatives have been shown to interfere with the normal dynamics of these structures.

While direct studies on this compound are not extensively available, research on related 5,8-dimethyl-9H-carbazole derivatives has demonstrated their ability to interfere with the normal organization of the actin system. nih.govmdpi.com This interference with actin dynamics can contribute to the induction of apoptosis in cancer cells. nih.govmdpi.com The disruption of the actin cytoskeleton is a significant finding, as this network is vital for processes often dysregulated in cancer, such as cell migration and invasion. mdpi.com

The ability of certain carbazole derivatives to disrupt cytoskeletal proteins has drawn considerable attention. mdpi.com For instance, some N-alkylated carbazole derivatives have been identified as selective inhibitors of actin filament assembly. mdpi.com This disruption can manifest as a disorganized tubulin filament network, with accumulations around the cell nucleus. mdpi.com

| Compound Class | Cytoskeletal Target | Observed Effect | Reference |

| 5,8-Dimethyl-9H-carbazole derivatives | Actin | Interference with normal organization, leading to apoptosis | nih.govmdpi.com |

| N-alkylated carbazole derivatives | Actin Filaments | Selective inhibition of assembly | mdpi.com |

| Various carbazole derivatives | Tubulin Filaments | Disorganization and accumulation around the nucleus | mdpi.com |

Modulation of Receptor Binding (e.g., β-adrenergic receptors for related compounds)

Carbazole-based compounds have been notably recognized for their interaction with β-adrenergic receptors (β-ARs), which are G protein-coupled receptors integral to cardiovascular function. mdpi.comresearchgate.net Several well-known β-blockers, such as carvedilol (B1668590), carazolol, pindolol, and bucindolol, feature a carbazole or a simplified carbazole moiety in their structure. mdpi.com

Molecular docking studies have been employed to investigate the binding of carbazole derivatives to the β1-adrenergic receptor. mdpi.comresearchgate.net These studies reveal specific interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the compound within the receptor's binding pocket. mdpi.com For example, a carbazole derivative was shown to form hydrogen bonds with Asp1138 and Ser1228 in the active site of the β1-AR. mdpi.com

The interaction of these compounds with β-ARs can lead to the inhibition of downstream signaling pathways, which is beneficial in conditions like myocardial hypertrophy. mdpi.comresearchgate.net The affinity and mode of binding are critical determinants of their pharmacological effects. nih.govnih.gov For instance, carazolol is known to be a high-affinity inverse agonist of the β-adrenergic receptor. mdpi.com The stereospecificity of this interaction has also been noted, with the (-)-stereoisomer of carazolol showing greater potency. nih.gov

| Compound | Receptor Target | Binding Characteristics | Functional Outcome | Reference |

| Carvedilol | β-adrenergic receptors | Third-generation β-blocker | Antagonist activity | mdpi.com |

| Carazolol | β-adrenergic receptors | High-affinity inverse agonist | Inverse agonist activity | mdpi.comnih.gov |

| Pindolol | β-adrenergic receptors | Nonselective β-blocker | Antagonist activity | mdpi.com |

| Bucindolol | β-adrenergic receptors | Nonselective β-blocker with weak α-blocking properties | Antagonist activity | mdpi.com |

Exploration of Other Intracellular Targets and Pathways

Beyond the cytoskeleton and cell surface receptors, carbazole amino alcohol scaffolds have been found to interact with other critical intracellular targets, leading to a variety of cellular responses.

One significant area of research has been the inhibition of topoisomerase I (topo I), an enzyme essential for DNA replication and transcription. nih.gov Novel carbazole aminoalcohols have been designed and synthesized as anticancer agents, with some showing potent antiproliferative activity. nih.gov Mechanistic studies, including comet assays and molecular docking, suggest that these compounds can act as topo I poisons. They are thought to stabilize the topo I-DNA cleavage complex, leading to single-strand DNA damage. nih.gov For example, the compound 1-(butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol has been shown to induce G2-phase cell-cycle arrest and apoptosis in HeLa cells through this mechanism. nih.gov

Another intracellular target identified for a related carbazole derivative is the nicotinamide (B372718) phosphoribosyltransferase (Nampt), a key enzyme in the NAD+ salvage pathway. nih.gov The compound 1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol (P7C3) has been shown to activate Nampt. nih.gov This activation can enhance cardioprotective signaling pathways, demonstrating the potential for carbazole derivatives to modulate cellular metabolism and stress responses. nih.gov

Furthermore, some carbazole derivatives have been investigated for their potential as antiviral agents by targeting viral proteins. For instance, novel N-(9-Ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles have been studied for their inhibitory potency against SARS-CoV-2 proteins, including the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). mdpi.com

| Compound/Derivative | Intracellular Target | Mechanism of Action | Cellular Outcome | Reference |

| 1-(butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol | Topoisomerase I | Stabilization of topo I-DNA cleavage complex, causing DNA damage | G2-phase cell-cycle arrest, apoptosis | nih.gov |

| 1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol (P7C3) | Nicotinamide phosphoribosyltransferase (Nampt) | Activation of Nampt enzymatic activity | Enhanced cardioprotective signaling | nih.gov |

| N-(9-Ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles | SARS-CoV-2 Main Protease (Mpro) and RdRp | Potential inhibition of viral protein function | Antiviral activity | mdpi.com |

Analytical Methodologies for Research on 1 9h Carbazol 9 Yl 3 Dipropylamino Propan 2 Ol and Its Analogues

Chromatographic Purity and Separation Techniques

Chromatographic methods are indispensable for assessing the purity of 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol and for the separation of the parent compound from any impurities or degradation products. High-performance liquid chromatography and high-performance thin-layer chromatography are two such powerful techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative and qualitative analysis of pharmaceutical substances. For analogues of this compound, such as carvedilol (B1668590), reversed-phase HPLC (RP-HPLC) methods have been extensively developed and validated to determine purity and identify impurities. researchgate.netijpsonline.com These methods are crucial for ensuring that the active pharmaceutical ingredient (API) meets stringent quality standards.

A typical stability-indicating RP-HPLC method for a carvedilol-like compound might employ a C18 column, such as a Purosphere STAR RP-18 endcapped column (250x4 mm, 3 µm), with a gradient elution. ijpsonline.com The mobile phase often consists of a mixture of an aqueous buffer and organic solvents. For instance, a gradient program could use a mobile phase A composed of acetonitrile (B52724) and a potassium dihydrogen phosphate (B84403) buffer (pH 2.8), and a mobile phase B containing methanol, acetonitrile, and the same buffer. ijpsonline.com Detection is commonly performed using a UV detector set at wavelengths where the carbazole (B46965) chromophore exhibits strong absorbance, such as 226 nm and 240 nm. ijpsonline.com The column oven temperature is typically maintained at a constant temperature, for example, 50°C, to ensure reproducibility. ijpsonline.com

The specificity of the HPLC method is demonstrated by its ability to separate the main compound from its potential impurities and degradation products. ijpsonline.com Linearity is established by analyzing a series of solutions of known concentrations and demonstrating a proportional relationship between the peak area and the concentration. ijpsonline.comijpsonline.com The limits of detection (LOD) and quantification (LOQ) are also determined to assess the sensitivity of the method. ijpsonline.comijpsonline.com For carvedilol and its impurities, LOD and LOQ values can be in the range of 0.015-0.083 μg/ml and 0.05-0.25 μg/ml, respectively. ijpsonline.comsemanticscholar.org

| Parameter | Condition |

|---|---|

| Column | Purosphere STAR RP 18-endcapped (250x4 mm, 3 µm) |

| Mobile Phase A | Acetonitrile:Buffer (10:1000 v/v) |

| Mobile Phase B | Methanol:Acetonitrile:Buffer (500:400:150 v/v/v) |

| Flow Rate | 1 ml/min |

| Detection Wavelength | 226 nm and 240 nm |

| Column Temperature | 50°C |

While specific HPTLC methods for this compound are not extensively documented in publicly available literature, HPTLC is a valuable technique for the purification of pharmaceutical compounds. This method offers the advantage of parallel analysis of multiple samples, making it efficient for screening and purification protocols. For carbazole derivatives, HPTLC can be employed for the isolation of the main compound from reaction mixtures or for the separation of impurities for subsequent structural elucidation. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase is optimized to achieve the desired separation.

Electrochemical Characterization

The electrochemical behavior of molecules containing the carbazole moiety is of significant interest due to their electroactive nature. Techniques such as cyclic voltammetry (CV) can be used to study the redox properties of this compound and its analogues. The carbazole group is known to undergo oxidation at specific potentials, leading to the formation of a radical cation. This property is the basis for the electrochemical polymerization of some carbazole derivatives to form conducting polymers. jacsdirectory.com

For instance, the electropolymerization of 3-(9H-carbazol-9-yl)propanenitrile on a platinum electrode can be achieved by repeated cycling of the potential in a solution containing the monomer and a supporting electrolyte. jacsdirectory.com The resulting polymer film exhibits distinct spectroelectrochemical properties, changing color in its oxidized and neutral states. jacsdirectory.com The conductivity of such a polycarbazole derivative has been reported to be in the order of 1.62x10⁻⁴ S/cm. jacsdirectory.com

Electrochemical methods, including voltammetric and electrochemical impedance spectroscopy, have also been utilized to assess the redox behavior and stability of carvedilol in the presence of various pharmaceutical excipients. mdpi.com These studies provide insights into potential drug-excipient interactions that could impact the stability of the final pharmaceutical formulation. mdpi.com

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are crucial for characterizing the solid-state properties of pharmaceutical compounds, including their melting point, crystallinity, and thermal stability. mt.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most widely used thermal analysis methods in the pharmaceutical industry. mdpi.comnetzsch.com

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. mt.com For carvedilol, a known analogue, DSC thermograms show a sharp endothermic peak corresponding to its melting point, which is approximately 118.0 °C. mdpi.com The presence of multiple endothermic peaks can indicate the presence of different polymorphic forms or solvates. mdpi.com For example, ethanol-solvated salts of carvedilol exhibit distinct thermal profiles compared to the pure drug. mdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mt.com TGA is used to determine the thermal stability of a compound and to study its decomposition profile. For carvedilol, TGA curves have shown that the drug is thermally stable up to around 222-250°C, with decomposition occurring at higher temperatures. researchgate.net In the case of solvated forms, TGA can quantify the amount of solvent present in the crystal lattice, as evidenced by a mass loss at a temperature corresponding to the boiling point of the solvent. mdpi.com

| Compound | DSC Peak(s) (°C) | TGA Mass Loss |

|---|---|---|

| Carvedilol (CVD) | 118.0 (melting) | Stable up to ~222°C |

| CVD-Adipate-Ethanol Solvate | 78.0, 101.2 | ~7% mass loss (70-130°C) |

| CVD-Succinate-Ethanol Solvate | 81.2, 108.3 | ~8% mass loss (80-150°C) |

The combination of DSC and TGA provides a comprehensive understanding of the thermal behavior of this compound and its analogues, which is critical for formulation development and for defining appropriate storage conditions. researchgate.net

Emerging Research Avenues and Future Directions for Carbazole Amino Alcohol Research

Development of Novel Synthetic Strategies

The creation of diverse carbazole (B46965) amino alcohol libraries hinges on the innovation of synthetic methodologies. Traditional methods are giving way to more efficient, selective, and environmentally benign strategies, enabling the construction of complex molecular architectures that were previously challenging to access.

Catalyst Development for Enhanced Selectivity and Efficiency

Modern organic synthesis of carbazole derivatives is increasingly driven by advances in catalysis. nih.gov Transition metal catalysts, particularly those based on palladium, copper, rhodium, and iridium, are pivotal in forming the core carbazole structure with high efficiency. nih.govorganic-chemistry.org For instance, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and C-H bond activation/amination sequences, have enabled the synthesis of asymmetric and multi-substituted carbazoles in high yields. nih.govresearchgate.nettandfonline.com Copper-catalyzed intramolecular oxidative coupling and C-N coupling reactions offer robust methods for creating the carbazole ring system. nih.govorganic-chemistry.org Furthermore, rhodium catalysts have been effectively used for the synthesis of carbazoles from biaryl azides. organic-chemistry.org The development of magnetically recoverable palladium nanocatalysts also points towards greener and more scalable synthetic processes. organic-chemistry.org

Future research is focused on designing catalysts that offer even greater control over regioselectivity and stereoselectivity, which is crucial for synthesizing specific isomers of pharmacologically active carbazole amino alcohols. The exploration of dual-catalysis systems, potentially combining transition-metal catalysis with photoredox catalysis, may unlock novel reaction pathways under mild conditions. researchgate.net

Table 1: Modern Catalysts in Carbazole Synthesis

| Catalyst Type | Examples | Key Reaction Type | Reference |

|---|---|---|---|

| Palladium | Pd(OAc)2, Pd/C, Nanocatalysts | C-H Activation, C-N Coupling, Direct Arylation | nih.govorganic-chemistry.orgresearchgate.net |

| Copper | CuCl, Cu(OAc)2, Cu(OTf)2, Nanoclusters | Oxidative Dehydrogenation, C-N Coupling | nih.govorganic-chemistry.org |

| Iridium | Iridium complexes with Copper cocatalyst | Dehydrogenative Cyclization | organic-chemistry.org |

| Rhodium | Rh2(OCOC3F7)4, Rh2(OCOC7H15)4 | Cyclization of Biaryl Azides | organic-chemistry.org |

Innovative Retrosynthetic Approaches

Beyond classical methods like the Graebe-Ullmann synthesis, chemists are exploring innovative retrosynthetic disconnections for the carbazole nucleus. tandfonline.comnih.gov These modern approaches often involve building the carbazole core through strategic bond formations that allow for greater functional group tolerance and diversity. Key strategies include:

Annulation Reactions: Formal [2+2+2] annulation of indoles with other components provides a metal-free pathway to diversified carbazoles. organic-chemistry.org

Cycloaddition Reactions: Sunlight-catalyzed [3+2] cycloaddition reactions between azobenzenes and arynes represent a catalyst-free and environmentally friendly approach. nih.gov

C-H Activation: Intramolecular C-H activation is an efficient and mild method for constructing the carbazole ring, often catalyzed by palladium. nih.gov

Carboamination: Nickel-catalyzed trans carboamination of 2-alkynyl anilines offers an alternative to overcome limitations of traditional annulation reactions. nih.gov

These strategies facilitate the synthesis of not just the carbazole core but also the introduction of complex side chains, such as the amino alcohol moiety, at various positions. For example, Pd(II)-catalyzed C(sp³)–H functionalization has been used to construct carbazole-based unnatural amino acid scaffolds. rsc.org

Advanced Computational and In Silico Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of new therapeutic agents. For carbazole amino alcohols, in silico methods are crucial for predicting properties and understanding biological interactions at a molecular level.

Integration of Machine Learning for Predictive Modeling

Machine learning (ML) is rapidly transforming chemical synthesis and drug discovery. princeton.edu In the context of carbazole research, ML models are being developed to predict various chemical and physical properties, accelerating the identification of promising candidates. nih.gov Supervised ML approaches can predict reaction yields for new synthetic pathways, helping chemists to prioritize experiments and optimize conditions. nih.govchemrxiv.org

For instance, ML models can be trained on large datasets of known reactions to predict the success of a specific C-N cross-coupling reaction, a key step in many carbazole syntheses. princeton.edu Furthermore, ML-assisted approaches are used to screen extensive virtual libraries of carbazole derivatives to identify compounds with optimal properties for specific applications, such as organic photovoltaics. nih.gov As more high-throughput experimental data becomes available, the predictive power of these models is expected to increase, enabling the de novo design of carbazole amino alcohols with tailored biological activities and pharmacokinetic profiles. mdpi.com

Enhanced Simulation of Complex Biological Interactions

Understanding how a molecule like 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol interacts with its biological targets is fundamental to explaining its mechanism of action and guiding the design of more potent analogs. Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used for this purpose. ijcrt.orgmdpi.com

Molecular docking studies have been employed to predict and analyze the binding modes of carbazole amino alcohols with various protein targets. nih.govnih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. mdpi.commdpi.comresearchgate.net For example, docking studies have helped to elucidate how these compounds might stabilize the topoisomerase I-DNA cleavage complex or bind to proteins crucial for parasite survival. nih.govnih.gov The insights gained from these simulations are invaluable for structure-activity relationship (SAR) studies and for the rational design of next-generation inhibitors with improved binding affinity and selectivity.

Exploration of New Molecular Targets and Pathways

While the therapeutic potential of carbazole derivatives is well-established, ongoing research continues to uncover new molecular targets and biological pathways through which these compounds exert their effects. This exploration opens up possibilities for treating a wider range of diseases.

Novel carbazole amino alcohols have shown promise as anticancer agents, with evidence suggesting they may act as topoisomerase I poisons, leading to DNA damage and inducing apoptosis in tumor cells. nih.gov Beyond cancer, this class of compounds is being investigated for other therapeutic applications. Studies have identified carbazole amino alcohols as potent antiplasmodial and antischistosomal agents, with their mechanism of action linked to the inhibition of hemozoin formation, a critical detoxification process for these parasites. nih.gov

The structural versatility of the carbazole scaffold allows for the design of molecules that can interact with a diverse array of biological targets. nih.gov Other investigated targets for various carbazole derivatives include P-glycoprotein (MDR-1), which is involved in multidrug resistance, and key proteins in viral life cycles, such as the main protease and spike glycoprotein (B1211001) of SARS-CoV-2. mdpi.comnih.gov The ability of carbazole-derived amino acids to act as fluorescent probes for studying protein-protein interactions further highlights the expanding utility of this chemical class in biomedical research. researchgate.netnih.govrsc.org Future research will likely focus on identifying novel kinases, enzymes, and receptors that are modulated by carbazole amino alcohols and elucidating their impact on complex signaling pathways, such as the AKT, MAPK, and mTOR pathways. mdpi.comresearchgate.net

Table 2: Investigated and Potential Molecular Targets for Carbazole Derivatives

| Molecular Target | Associated Disease/Process | Reference |

|---|---|---|

| Topoisomerase I | Cancer | nih.gov |

| β-Hematin Formation | Malaria, Schistosomiasis | nih.gov |

| P-glycoprotein (MDR-1) | Multidrug Resistance in Cancer | nih.gov |

| SARS-CoV-2 Main Protease (Mpro) | COVID-19 | mdpi.com |

| SARS-CoV-2 Spike Glycoprotein | COVID-19 | mdpi.com |

| Protein-Protein Interactions (as probes) | Biological Signaling | nih.govrsc.org |

Investigation of Uncharted Biological Activities

While the carbazole nucleus is present in numerous biologically active compounds, including antitumor, antimicrobial, antioxidant, and anti-inflammatory agents, the full therapeutic potential of many of its derivatives remains untapped. echemcom.com Specifically for carbazole amino alcohols, research has highlighted their promise as anticancer and antimalarial agents. nih.govnih.gov

Future research could strategically explore other therapeutic areas for compounds like this compound. Given the broad biological profile of the carbazole family, potential areas for investigation include:

Neuroprotective Effects: The structural rigidity and aromatic nature of the carbazole core could facilitate interactions with targets in the central nervous system. Investigating its potential in models of neurodegenerative diseases is a logical next step.

Antiviral Activity: The heterocyclic nature of carbazoles has been leveraged to develop agents against various viruses. mdpi.com Screening carbazole amino alcohols against a panel of viruses could reveal novel antiviral leads. For instance, novel carbazole derivatives have been synthesized and evaluated in silico against SARS-CoV-2 proteins like the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp), showing promising binding affinities. mdpi.com

Cardioprotective Properties: A related carbazole amino alcohol, 1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol (P7C3), has demonstrated cardioprotective effects in diabetic hearts by activating nicotinamide (B372718) phosphoribosyltransferase (Nampt). nih.gov This precedent suggests that other derivatives, including this compound, could be explored for similar cardiovascular benefits.

A study on novel carbazole aminoalcohols identified them as potential anticancer agents, with some compounds exhibiting IC50 values in the single-digit micromolar range against human tumor cell lines. nih.gov The mechanism was suggested to involve the inhibition of Topoisomerase I, leading to DNA damage, cell-cycle arrest, and apoptosis. nih.gov This provides a strong rationale for investigating the anticancer potential of this compound.

| Potential Therapeutic Area | Rationale Based on Carbazole Derivatives |

| Anticancer | Inhibition of Topoisomerase I, induction of apoptosis. nih.gov |

| Antimalarial | Potent activity against Plasmodium falciparum strains. nih.gov |

| Antiviral | Strong binding affinities to key SARS-CoV-2 proteins in silico. mdpi.com |

| Cardioprotective | Activation of Nampt and SIRT1, providing cardioprotection in diabetic models. nih.gov |

| Neuroprotective | General activity of carbazole alkaloids in the central nervous system. echemcom.com |

Phenotypic Screening for Novel Target Identification

Phenotypic screening, which assesses a compound's effect on cellular or organismal phenotype without a preconceived target, is a powerful tool for discovering first-in-class medicines. This approach is particularly well-suited for exploring the uncharted biological activities of compounds like this compound.

An effective strategy for identifying new antimalarial drugs has been the use of phenotypic screening against Plasmodium falciparum. nih.gov This approach led to the identification of 1-(1-aminopropan-2-ol)carbazole analogues as potent hits. nih.gov Subsequent structure-activity relationship (SAR) studies and optimization of ADME (absorption, distribution, metabolism, and excretion) properties resulted in a lead compound with good in vivo efficacy in a mouse model. nih.gov

Applying a similar phenotypic screening strategy to this compound could uncover novel therapeutic applications. By testing the compound across a diverse range of cell-based assays representing various disease states (e.g., cancer cell proliferation, neuronal cell death, inflammatory responses), researchers can identify unexpected biological activities. This unbiased approach can reveal novel mechanisms of action and identify new biological targets, paving the way for innovative therapeutic interventions.

Applications in Materials Science (if applicable to the carbazole core)

The carbazole core is a cornerstone in the development of advanced functional materials, primarily due to its excellent electronic and optical properties. tandfonline.com Its rigid, π-conjugated system facilitates efficient charge transport, particularly hole transport, and its high thermal and chemical stability makes it a robust component for various applications. mdpi.com

Development of Functional Materials (e.g., Photorefractive Materials)

Carbazole-containing materials are prominent in the field of organic photorefractive materials. The photorefractive effect, a reversible change in the refractive index of a material induced by light, is crucial for applications in optical data storage, real-time holography, and optical image processing. Carbazole moieties serve as an excellent charge-transporting function within these materials. rsc.orgrsc.org

The development of high-performance photorefractive materials has been achieved through several approaches incorporating the carbazole unit:

Polymeric Composites: These materials typically consist of a photoconducting polymer, such as poly(N-vinylcarbazole) (PVK), doped with a nonlinear optical chromophore, a photosensitizer, and a plasticizer. rsc.org

Fully Functionalized Polymers: In this design, the carbazole unit (for charge transport) and the nonlinear optical chromophore are covalently attached to the same polymer backbone. optica.org

Amorphous Monolithic Materials: These are low-molecular-weight organic glasses that contain all the necessary functionalities (charge generation, charge transport, and electro-optic response) within a single molecule. rsc.orgoptica.org Carbazole-based multifunctional chromophores and dendrimers have been successfully developed for this purpose. rsc.org

A study detailed the synthesis of several carbazole-based monolithic and fully functional polymeric photorefractive materials. One polymer demonstrated a significant two-beam coupling gain of 140 cm⁻¹ and a diffraction efficiency of 8.3% at a zero applied electric field, highlighting the high performance achievable with carbazole-based systems. optica.org

Integration into Polymer Chemistry

The carbazole nucleus is a versatile building block in polymer chemistry, leading to materials with applications in organic electronics. mdpi.com Carbazole-based polymers are utilized in organic light-emitting diodes (OLEDs), photovoltaic devices (solar cells), and transistors. mdpi.comrsc.org

Poly(N-vinylcarbazole) (PVK) is one of the most studied carbazole-based polymers. It exhibits good thermal stability and hole-transporting mobility, making it a key material in the development of OLEDs. mdpi.com However, its poor processability has led researchers to modify the carbazole monomer to enhance its properties. mdpi.com

Carbazole derivatives can be polymerized through various methods, including chemical and electrochemical polymerization. mdpi.com The positions on the carbazole ring (e.g., 2,7- or 3,6-) used for linking determine the polymer's properties. For instance, polymers based on 2,7-disubstituted carbazole have gained significant interest as electron-donating materials in organic solar cells, with some devices achieving power conversion efficiencies of over 6%. rsc.org

The integration of the this compound structure into a polymer backbone could potentially yield novel functional materials. The carbazole unit would provide the desirable photo- and electroactive properties, while the amino alcohol side chain could influence solubility, morphology, and potentially introduce other functionalities.

| Application Area | Role of Carbazole Core | Example Materials |

| Photorefractive Materials | Charge transporting functionality. rsc.orgrsc.org | Carbazole-based polymers, multifunctional chromophores, dendrimers. rsc.org |

| Organic Light-Emitting Diodes (OLEDs) | Hole transporting material, host for triplet emitters. mdpi.com | Poly(N-vinylcarbazole) (PVK), 4,4'-N,N'-dicarbazole biphenyl (B1667301) (CBP). tandfonline.com |

| Organic Photovoltaics (Solar Cells) | Electron-donating (p-type) material. rsc.org | 2,7-disubstituted carbazole polymers. rsc.org |

| Conducting Polymers | Forms a stable, redox-active polymer backbone. mdpi.com | Poly(3,6-carbazole), Poly(2,7-carbazole). researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol, and what critical reaction parameters must be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the carbazole core. Key steps include:

- Nucleophilic substitution : Reacting 9H-carbazole with epichlorohydrin or a similar epoxide to introduce the propan-2-ol backbone .

- Aminoalkylation : Introducing the dipropylamino group via alkylation of the intermediate with dipropylamine under anhydrous conditions.

- Critical Parameters :

- Temperature control : Reactions often require low temperatures (0–5°C) to avoid side reactions.

- Inert atmosphere : Use of nitrogen/argon to prevent oxidation of sensitive intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization are standard for isolating high-purity products .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., carbazole aromatic protons at δ 8.1–8.3 ppm, dipropylamino protons at δ 2.4–2.7 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]+ ~353.2 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of dipropylamino-substituted carbazole derivatives?

- Methodological Answer :

- Structural modifications : Synthesize analogs with variations in:

- Aminoalkyl chain length : Replace dipropylamino with dimethylamino or dibutylamino groups to assess steric/electronic effects .

- Carbazole substitution : Introduce halogen (Cl, Br) at 3,6-positions to enhance lipophilicity and target binding .

- Biological assays :

- Kinase inhibition : Screen against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- Cytotoxicity : Evaluate IC50 values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

- Data correlation : Use QSAR models to link structural descriptors (e.g., logP, polar surface area) to bioactivity .

Q. How can researchers resolve contradictions in reported pharmacological data for carbazole-dipropylamino hybrids?

- Methodological Answer :

- Replicate studies : Ensure consistent experimental conditions (e.g., cell line passage number, solvent controls) .

- Orthogonal assays : Cross-validate results using:

- In vitro vs. in vivo models : Compare tumor growth inhibition in xenografts with cell-based assays .

- Mechanistic studies : Perform RNA sequencing to identify differentially expressed genes/pathways .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between dipropylamino chain length and cytotoxicity) .

Q. What computational approaches are suitable for predicting the bioactivity and optimizing the pharmacokinetic profile of this compound?

- Methodological Answer :

- Molecular docking : Simulate binding to therapeutic targets (e.g., DNA topoisomerase II, β-amyloid) using AutoDock Vina .

- ADMET prediction : Use tools like SwissADME to forecast:

- Solubility : LogS values to guide formulation (e.g., use of cyclodextrins for hydrophobic derivatives) .

- Blood-brain barrier penetration : Critical for neuroprotective applications .

- Dynamic simulations : MD simulations (GROMACS) to assess stability of target-ligand complexes over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.